molecular formula C20H18N4O2 B1633232 6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B1633232
M. Wt: 346.4 g/mol
InChI Key: ZZSSERPNGCHJDT-UHFFFAOYSA-N
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Patent
US08609661B2

Procedure details

Acetamide compound 5 (200 mg, 0.5 mmol) was refluxed in hydrochloric acid (4 N, 10 mL) for 6 h. The reaction mixture was evaporated under vacuum, and the residue was dissolved in water and neutralized to give 6 (120 mg, 67%) as a white precipitate: mp>300° C.; 1H NMR (DMSO-d6): δ 7.32-7.26 (m, 2H), 7.23-7.15 (m, 3H), 7.00 (t, 1H, J=7.32 Hz), 6.87 (s, 1H), 6.80 (d, 1H, J=7.69), 6.70 (d, 1H, J=8.06 Hz), 6.41 (t, 1H, J=7.32 Hz), 5.00 (s, 2H), 3.29 (s, 3H), 3.16 (s, 3H); MS (ES+) (m/z): [M+1]+ calculated for C20H19N4O2, 347.39. found 347.10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
C(N)(=O)C.[CH3:5][N:6]1[C:11]2=[CH:12][N:13]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH:27]C(=O)C)[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:10]2[C:9](=[O:31])[N:8]([CH3:32])[C:7]1=[O:33]>Cl>[NH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[N:13]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:10]2[C:11]([N:6]([CH3:5])[C:7](=[O:33])[N:8]([CH3:32])[C:9]2=[O:31])=[CH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Name
5
Quantity
200 mg
Type
reactant
Smiles
CN1C(N(C(C=2C1=CN(C2C2=CC=CC=C2)C2=C(C=CC=C2)NC(C)=O)=O)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)N1C=C2N(C(N(C(C2=C1C1=CC=CC=C1)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.